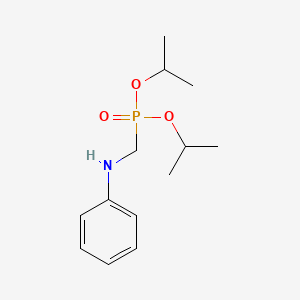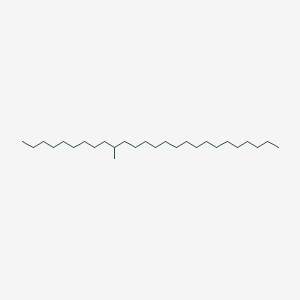
10-Methylhexacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56 . It is a methyl-branched alkane, specifically a derivative of hexacosane with a methyl group attached to the tenth carbon atom. This compound is known for its role in chemical communication among certain insect species, where it functions as a semiochemical .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The specific methods can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methylhexacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to produce saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: Cl2, Br2, UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
10-Methylhexacosane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Functions as a semiochemical in insect communication, particularly in pheromone research.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 10-Methylhexacosane in biological systems primarily involves its role as a semiochemical. It interacts with specific receptors on the antennae of insects, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved in these processes are part of the insect’s olfactory system, where the compound binds to olfactory receptor neurons, leading to signal transduction and subsequent behavioral changes .
Comparaison Avec Des Composés Similaires
Hexacosane (C26H54): A straight-chain alkane without the methyl branch.
3-Methylhexacosane (C27H56): Another methyl-branched hexacosane with the methyl group at the third carbon position.
2-Methylhexacosane (C27H56): Methyl group attached to the second carbon atom.
Comparison: 10-Methylhexacosane is unique due to the specific position of the methyl group, which can influence its physical properties and biological activity. Compared to straight-chain hexacosane, the branched structure of this compound may result in different melting points, solubility, and reactivity. The position of the methyl group also affects its role as a semiochemical, as different methyl-branched alkanes can elicit distinct responses in insects .
Propriétés
Numéro CAS |
68547-05-7 |
|---|---|
Formule moléculaire |
C27H56 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
10-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-11-9-7-5-2/h27H,4-26H2,1-3H3 |
Clé InChI |
OWSBCKGOVFUQEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
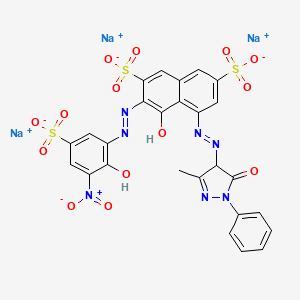
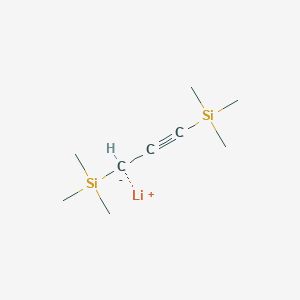
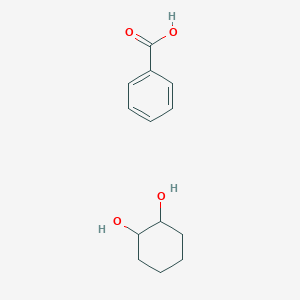
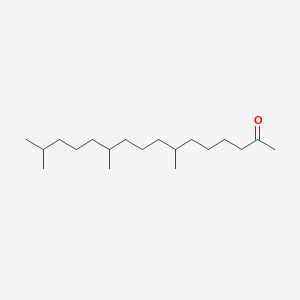
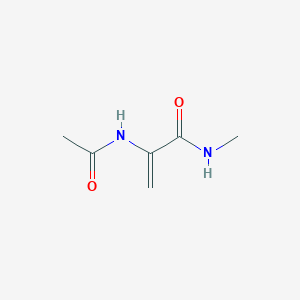
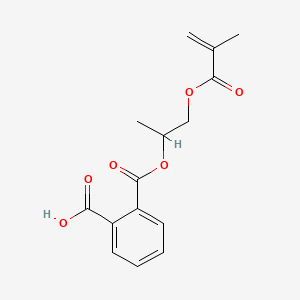
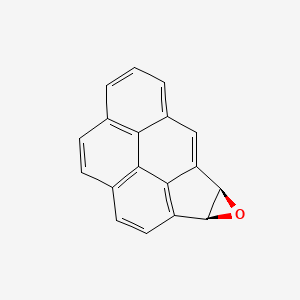
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
